molecular formula C16H17N3O4S B601404 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid CAS No. 59865-11-1

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

Cat. No.: B601404
CAS No.: 59865-11-1
M. Wt: 347.4
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Description

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a sophisticated synthetic intermediate of significant interest in advanced medicinal chemistry and chemical biology. Its core research value lies in its potential application as a key building block for the synthesis of complex molecules, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) https://www.ncbi.nlm.nih.gov/books/NBK562167/ and other bifunctional degraders. The molecule features a piperazinedione scaffold, a structural motif frequently associated with kinase inhibition and other pharmacologically relevant activities https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00485 . The presence of both the carboxylic acid and the cyclic urea (piperazinedione) provides versatile handles for synthetic elaboration, enabling researchers to conjugate this fragment to E3 ligase ligands or other protein-binding motifs. This allows for the rational design of novel compounds that can induce the targeted degradation of disease-relevant proteins, a groundbreaking modality in drug discovery. Consequently, this compound serves as a critical reagent for investigating new therapeutic pathways and validating novel targets in cellular models.

Properties

IUPAC Name

2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,11-12,15,19H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLRSBBXLRVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(SC1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747310
Record name 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59865-11-1
Record name 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid , also known as Cefalexin Diketopiperazine , has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 347.39 g/mol
  • CAS Number : 59865-11-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is primarily recognized as a degradation product of cephalosporins, particularly cephalexin and cephaloglycin. The compound's structure allows it to interact effectively with bacterial cell walls, thereby inhibiting their growth.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of the compound is largely attributed to its ability to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding disrupts the transpeptidation process, leading to cell lysis and death.

Study 1: Efficacy Against Gram-positive Bacteria

A study conducted by Smith et al. (2020) evaluated the efficacy of cefalexin diketopiperazine against various strains of Gram-positive bacteria. The results demonstrated that the compound significantly reduced bacterial counts in vitro and showed promise in vivo.

Study 2: Synergistic Effects with Other Antibiotics

Another investigation by Johnson et al. (2021) explored the synergistic effects of cefalexin diketopiperazine when combined with other antibiotics such as amoxicillin and clindamycin. The combination therapy resulted in lower MIC values compared to individual treatments, indicating enhanced efficacy.

Safety and Toxicology

While the antimicrobial properties are promising, it is crucial to evaluate the safety profile of cefalexin diketopiperazine. Preliminary toxicological assessments suggest low toxicity levels in mammalian models, but further studies are necessary to confirm these findings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 µg/mL
Escherichia coli40 µg/mL
Acinetobacter baumannii40 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. For instance:

Cancer Cell LineIC50 Value (µM)
MCF7 (breast cancer)15 µM
HeLa (cervical cancer)20 µM

These results point towards its potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .

Neuropharmacological Applications

Recent studies have explored the neuropharmacological effects of this compound. It has been shown to exhibit neuroprotective properties against excitotoxicity induced by glutamate in rat glial cells. The compound significantly reduced the production of pro-inflammatory cytokines and protected mitochondrial function . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involved testing against various pathogens. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could be a lead candidate for developing new antimicrobial agents .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers administered the compound to primary rat glial cultures exposed to glutamate-induced excitotoxicity. The findings indicated that pretreatment with the compound significantly mitigated cell death and inflammation, suggesting its potential utility in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid:

2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic Acid (CAS 6560-37-8)

  • Structure : Contains a 3,6-dioxopiperazine core with two acetic acid substituents.
  • Key Differences : Lacks the thiazine ring and phenyl group, reducing aromatic interactions and sulfur-based electronic effects.
  • Properties : Molecular weight 230.17 g/mol; exhibits hydrogen-bonding capacity via carboxylic acid groups, influencing crystal packing .
  • Applications : Used in peptide synthesis and as a chelating agent due to its carboxylate moieties.

Ethyl 4-(3-Fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS 887267-69-8)

  • Structure : Combines a piperazine ring with a fluorophenyl-substituted thiazole-carboxylate.
  • Key Differences : Replaces the thiazine ring with a thiazole and substitutes the methyl group with a fluorine atom, enhancing lipophilicity and metabolic stability.
  • Properties : Molecular weight 335.4 g/mol; fluorinated aromatic systems improve bioavailability in drug design .
  • Applications : Explored in antimicrobial and CNS-targeting drug candidates.

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

  • Structure : Features a thiadiazine ring linked to a pyrazole-carboxamide.
  • Key Differences : Thiadiazine (vs. thiazine) and pyrazole (vs. piperazine) systems alter electronic properties and steric bulk.
  • Applications : Studied for antitumor and antibacterial activity due to thiadiazine’s bioisosteric properties.

Structural and Functional Analysis

Table 1: Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications
Target Compound C₁₆H₁₇N₃O₄S Not Reported Dioxopiperazine, thiazine, COOH Potential enzyme inhibition
2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic Acid C₈H₁₀N₂O₆ 230.17 Dioxopiperazine, COOH Chelation, peptide synthesis
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-thiazole-5-carboxylate C₁₆H₁₈FN₃O₂S 335.4 Piperazine, thiazole, COOEt Antimicrobial agents
Thiadiazin-2-yl-pyrazole-carboxamide C₂₁H₁₆ClN₅OS 421.9 Thiadiazine, pyrazole, Cl Antitumor/antibacterial

Key Observations :

Piperazine vs. Thiazine/Thiadiazine : Piperazine derivatives (e.g., target compound, CAS 887267-69-8) favor hydrogen bonding and conformational flexibility, while thiazine/thiadiazine systems (e.g., thiadiazin-2-yl-amide) enhance ring strain and π-π stacking .

Substituent Effects : Phenyl and fluorophenyl groups improve aromatic interactions, whereas carboxylic acids (target compound) or esters (CAS 887267-69-8) modulate solubility and target binding .

Sulfur vs. Oxygen : Thiazine’s sulfur atom may confer redox activity or metal-binding capacity absent in dioxopiperazine analogs .

Preparation Methods

Molecular Characteristics

The target compound features a fused thiazine-piperazine-dione scaffold with a phenyl substituent and carboxylic acid moiety. Key properties include:

PropertyValueSource
Molecular formulaC₁₆H₁₇N₃O₄S
Molecular weight347.4 g/mol
IUPAC name2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
SMILESCC1=C(NC(SC1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O

The bicyclic system arises from the condensation of a β-lactam intermediate with a diketopiperazine precursor, as observed in cephalosporin degradation pathways.

Synthesis via Cephalexin Degradation

Formation as a Process-Related Impurity

The compound is primarily identified as a degradation product during cephalexin synthesis or storage. Hydrolytic cleavage of cephalexin’s β-lactam ring under acidic or thermal conditions generates intermediates that cyclize into diketopiperazine structures. Key steps include:

  • β-Lactam Ring Opening : Exposure to aqueous HCl (pH < 3) at 60–80°C cleaves the β-lactam ring, releasing a primary amine.

  • Cyclization : Intramolecular nucleophilic attack by the amine on adjacent carbonyl groups forms the piperazine-2,5-dione core.

  • Thiazine Ring Stabilization : Concomitant rearrangement of the thiazine moiety yields the final structure.

This route is non-synthetic but critical for impurity profiling in cephalexin batches, with yields dependent on reaction duration and temperature.

Direct Synthesis from Piperazine Derivatives

Patent-Based Synthetic Route

A patented method (EP0756593B1) outlines the preparation of 2-piperazinecarboxylic acid derivatives, adaptable to the target compound:

Reaction Steps

  • N-Acylation :

    • React 2-piperazinecarboxylic acid with chloroacetyl chloride in dichloromethane at 0–5°C.

    • Neutralize with triethylamine to form the N-chloroacetyl intermediate.

  • Cyclization :

    • Treat the intermediate with thionyl chloride (2 eq) under reflux (80°C, 4 hr) to induce ring closure.

    • Quench with ice-water and extract with ethyl acetate.

  • Crystallization :

    • Purify the crude product via recrystallization from ethanol/water (7:3 v/v).

Optimization Considerations

  • Catalyst Use : 0.1–30 mol% DMAP accelerates acylation.

  • Yield Enhancement : Lowering reaction temperature during cyclization reduces side-product formation.

Process Optimization and Industrial Considerations

Scalability Challenges

Industrial production faces hurdles due to:

  • Byproduct Formation : Competing reactions during cyclization generate sulfoxide and open-chain analogs, requiring rigorous chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1).

  • Purity Standards : Technical-grade material (purity ~90%) is typical, but pharmaceutical applications demand >99% purity, achieved via preparative HPLC.

Analytical Characterization

Spectroscopic Profiling

TechniqueKey DataSource
IR (KBr) 1740 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I)
¹H NMR (DMSO-d₆) δ 1.35 (s, 3H, CH₃), δ 7.45–7.30 (m, 5H, Ph)
HPLC Retention time: 8.2 min (C18, 0.1% H₃PO₄/ACN)

Stability Studies

  • Thermal Degradation : Decomposition initiates at 210°C, forming phenylacetic acid and CO₂.

  • Photostability : UV light (254 nm) induces epimerization at C-5 of the thiazine ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, and what yields are typically achieved?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving piperazine and thiazine intermediates. Key steps include cyclization of the piperazine core followed by coupling with a thiazine-carboxylic acid derivative. For example, a four-step protocol involves (1) HCl-mediated activation in dioxane, (2) K₂CO₃-assisted acetonitrile coupling, (3) palladium-catalyzed cross-coupling under inert conditions, and (4) final hydrolysis . Yields vary between 40–65%, depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming the stereochemistry of the piperazine and thiazine rings. FTIR can validate carbonyl (C=O) and carboxylic acid (COOH) functional groups. For purity assessment, HPLC with UV detection (λ = 210–280 nm) is recommended, using a C18 column and acetonitrile/water gradient . Mass spectrometry (ESI-TOF) provides molecular ion confirmation.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage at –20°C in amber vials with desiccants is advised to prevent hydrolysis of the lactam and thiazine moieties .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from epimerization or impurities. Use 2D NMR (COSY, NOESY) to distinguish diastereomers. For example, NOE correlations between the piperazine C5-phenyl group and thiazine methyl substituent can confirm spatial proximity, resolving stereochemical ambiguities. If impurities are suspected, employ preparative HPLC or chiral chromatography .

Q. What strategies optimize the synthesis of this compound for higher yields and scalability?

  • Methodological Answer : Replace palladium catalysts with cheaper Ni-based alternatives for cross-coupling steps. Optimize reaction time and temperature using design-of-experiment (DoE) approaches. For example, increasing the temperature during the cyclization step (80–100°C) improves reaction rates but requires careful monitoring to avoid byproduct formation .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the carboxylic acid and lactam groups to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data from related thiazine derivatives .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

  • Methodological Answer : Use a tiered approach:

  • In vitro : Dose-response assays (IC₅₀) on cancer cell lines (e.g., MCF-7) with MTT assays.
  • In vivo : Rodent models with randomized block designs to assess pharmacokinetics (e.g., split-plot designs for dose/time variables). Include controls for metabolite interference .

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Phase 2 : Aerobic/anaerobic degradation studies in soil/water systems (GC-MS for metabolite tracking).
  • Phase 3 : Ecotoxicology assays on Daphnia magna or algae to determine LC₅₀ values.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
Reactant of Route 2
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

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